2,5-二甲基苯磺酰肼

描述

The compound 2,5-Dimethylbenzenesulfonohydrazide is a derivative of benzenesulfonohydrazide with methyl groups at the 2 and 5 positions on the benzene ring. While the provided abstracts do not directly discuss 2,5-Dimethylbenzenesulfonohydrazide, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2,5-Dimethylbenzenesulfonohydrazide.

Synthesis Analysis

The synthesis of related compounds involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid, as seen in the creation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . This suggests that a similar approach could be used to synthesize 2,5-Dimethylbenzenesulfonohydrazide, starting from an appropriately substituted benzenesulfonamide and reacting it with a reagent that introduces the hydrazide functionality.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray single crystal diffraction, revealing details such as space group, lattice parameters, and hydrogen bonding patterns . These structural analyses provide a foundation for understanding how the introduction of methyl groups and the hydrazide functional group could affect the molecular structure of 2,5-Dimethylbenzenesulfonohydrazide, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

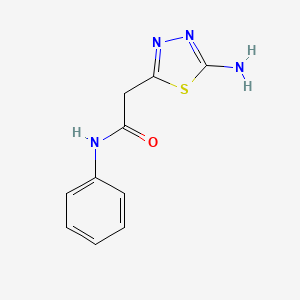

The abstracts describe the site-selective oxidation of phenols catalyzed by a dimethyl iodoxybenzenesulfonic acid derivative , and the cyclodesulfurization of thiosemicarbazides . These reactions demonstrate the reactivity of the sulfonyl and adjacent groups in related compounds. For 2,5-Dimethylbenzenesulfonohydrazide, similar reactivity could be expected, with the potential for site-selective reactions due to the presence of the sulfonyl and hydrazide groups.

Physical and Chemical Properties Analysis

The physical properties of the compounds in the abstracts are not directly discussed, but the molecular structure analysis suggests that 2,5-Dimethylbenzenesulfonohydrazide would likely exhibit solid-state properties influenced by its molecular crystal structure, such as melting point and solubility . The chemical properties, such as reactivity in substitution reactions and the ability to form hydrogen bonds, can be inferred from the kinetic investigations and structural data provided . The steric hindrance introduced by the methyl groups could also affect the compound's reactivity and interaction with other molecules.

科学研究应用

钙离子捕获

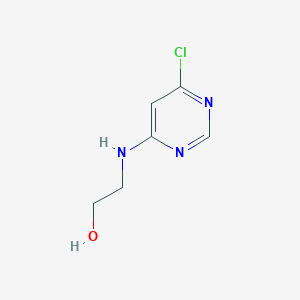

2,5-二甲基苯磺酰肼衍生物,如 DMPSBSH 和 DMPSMBSH,已被合成并表征,用于检测钙离子。这些衍生物被用来创建用于检测天然样品中钙离子的探针,在此过程中展示了灵敏度和选择性 (Hussain, Asiri, & Rahman, 2020)。

计算化学研究

涉及由 2,5-二甲基-4-硝基苯胺衍生的化合物 N-(2,5-二甲基-4-硝基苯基)-4-甲基苯磺酰胺的研究有助于理解此类分子的结构和电子特性。已经进行了计算建模和实验数据比较,提供了对分子相互作用和性质的见解 (Murthy 等人,2018)。

有机金属化学中的不对称合成

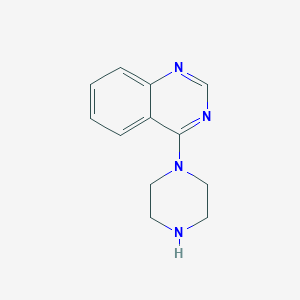

含有 2,5-二甲基苯的有机钯配合物已用于不对称氢化磷化烯烃。这项研究在有机金属化学领域具有重要意义,为开发制造手性化合物的方法做出了贡献 (Huang 等人,2010)。

绿色化学和抗癌活性

2,5-二甲基苯磺酰肼的衍生物已在绿色化学条件下合成,并对其抗癌活性进行了测试。这突出了这些化合物在药物化学中的潜力及其在开发新治疗剂中的作用 (Gomha 等人,2020)。

材料科学中的腐蚀抑制

磺酰肼衍生物已被研究其作为腐蚀抑制剂的有效性。这项研究在材料科学中尤为重要,在材料科学中防止金属腐蚀是一项关键挑战 (Ichchou 等人,2019)。

安全和危害

The safety information for 2,5-Dimethylbenzenesulfonohydrazide indicates that it is a dangerous substance. The hazard statements include H228, which means it’s flammable, and H301, which means it’s toxic if swallowed . Precautionary measures include avoiding ignition sources (P210), using explosion-proof electrical equipment (P240), using non-sparking tools (P241), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), wearing protective gloves and eye protection (P280), and in case of ingestion, immediately calling a poison center or doctor (P301+P310) .

属性

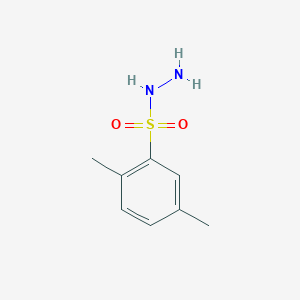

IUPAC Name |

2,5-dimethylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-7(2)8(5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRSHTGBDVFDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366429 | |

| Record name | 2,5-dimethylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylbenzenesulfonohydrazide | |

CAS RN |

38045-54-4 | |

| Record name | 2,5-dimethylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)